1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
Overview
Description
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid is 316.14230712 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neurochemistry and Serotonin Agonist Activity
Research has shown that certain piperidinyl indole derivatives, such as RU 24969, which is closely related to 1-[(4-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, display significant serotonin (5-HT) agonist activity in the brain. These derivatives can lead to a decrease in 5-hydroxyindole acetic acid (5-HIAA) levels in the rat brain, indicating a decrease in 5-HT turnover. This suggests potential applications in studying and possibly treating conditions related to serotonin imbalances, such as depression and anxiety disorders (Euvrard & Boissier, 1980).
Antimicrobial Activity
Piperidine derivatives, including those structurally similar to 1-[(4-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, have been found to exhibit antimicrobial properties. These compounds have shown variable and modest activity against different strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory Properties
Indole derivatives, including compounds structurally related to 1-[(4-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid, have been investigated for their anti-inflammatory properties. These studies suggest potential applications in the development of new anti-inflammatory drugs (Nakkady et al., 2000).
Synthesis of Novel Compounds
Research on indole and piperidine compounds has led to the synthesis of novel indole-benzimidazole derivatives, which could have implications in various fields of medicinal chemistry. The synthesis techniques and resulting compounds offer potential pathways for the development of new drugs or research tools (Wang et al., 2016).
Efficient Synthesis Techniques
Studies have been conducted to develop efficient synthesis methods for compounds like 1-[(4-methoxy-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid. These methods, such as microwave-assisted synthesis, can significantly reduce reaction time and improve yield, making them valuable in pharmaceutical and chemical research (Sharma, Joshi, & Sinha, 2003).
Molecular and Crystal Structure Analysis
Understanding the molecular and crystal structure of related compounds provides insights into their chemical properties and potential applications. For instance, studies on the structure of 4-piperidinecarboxylic acid hydrochloride can inform the development of structurally similar compounds for various applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Properties
IUPAC Name |
1-[2-(4-methoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-15-6-2-5-14-13(15)7-9-18(14)11-16(20)19-8-3-4-12(10-19)17(21)22/h2,5-7,9,12H,3-4,8,10-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNWYYBUICINCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCCC(C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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